

Application Notes and Protocols for 2-Cyclopentylethanol in Reactivity Studies

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Compound of Interest

Compound Name: 2-Cyclopentylethanol

Cat. No.: B041590

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of **2-Cyclopentylethanol** as a model compound for studying the reactivity of primary alcohols. This document includes experimental protocols for key transformations, quantitative data where available, and visualizations of reaction pathways and workflows.

Introduction

2-Cyclopentylethanol (CAS 766-00-7) is a primary alcohol that serves as an excellent model substrate for investigating fundamental alcohol reactions due to its clear spectroscopic signature and predictable reactivity.^{[1][2][3]} Its cyclopentyl group provides a distinct structural motif that allows for the straightforward analysis of reaction products by spectroscopic methods. These notes will detail its application in studying three common classes of alcohol reactions: acid-catalyzed dehydration, oxidation, and Fischer esterification.

Physicochemical Properties of 2-Cyclopentylethanol

Property	Value
Molecular Formula	C ₇ H ₁₄ O
Molecular Weight	114.19 g/mol [1] [2]
Appearance	Colorless liquid
Boiling Point	182 °C [2]
Density	0.92 g/mL [2]
Refractive Index	1.4585 @ 20°C [2]
CAS Number	766-00-7 [1] [2] [3]

Acid-Catalyzed Dehydration: Synthesis of Bis(2-cyclopentylethyl) ether

Primary alcohols can undergo acid-catalyzed dehydration to form symmetrical ethers, particularly at moderate temperatures. At higher temperatures, elimination to form an alkene may become a competing reaction. For **2-Cyclopentylethanol**, heating in the presence of sulfuric acid at approximately 140°C leads to the formation of bis(2-cyclopentylethyl) ether.

Reaction Scheme:



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"2-Cyclopentylethanol_1" [label="2 x"]; "Alcohol" [label="Cyclopentyl-CH₂CH₂-OH"]; "Reagents" [label=< H₂SO₄140°C >]; "Ether" [label="Cyclopentyl-CH₂CH₂-O-CH₂CH₂-Cyclopentyl"]; "Water" [label="+ H₂O"];

"2-Cyclopentylethanol_1" -> "Alcohol"; "Alcohol" -> "Reagents" [arrowhead=none]; "Reagents" -> "Ether"; "Ether" -> "Water"; } caption: Acid-catalyzed dehydration of **2-Cyclopentylethanol**.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (87.6 mmol) of **2-Cyclopentylethanol**.
- Catalyst Addition: Slowly and with stirring, add 2.0 mL of concentrated sulfuric acid to the alcohol.
- Heating: Heat the reaction mixture to 140°C using a heating mantle and maintain this temperature for 1 hour.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel containing 50 mL of cold water.
 - Extract the aqueous layer with 2 x 25 mL of diethyl ether.
 - Combine the organic layers and wash with 25 mL of 5% sodium bicarbonate solution, followed by 25 mL of brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Product Characterization: Bis(2-cyclopentylethyl) ether

Property	Data (Expected)
Molecular Formula	C ₁₄ H ₂₆ O
Molecular Weight	210.36 g/mol
Yield	>75% (Typical for this type of reaction)[4]
¹ H NMR (CDCl ₃)	δ 3.45 (t, 4H), 1.70-1.85 (m, 4H), 1.45-1.65 (m, 12H), 1.05-1.20 (m, 6H)
¹³ C NMR (CDCl ₃)	δ 70.0, 40.0, 32.5, 30.0, 25.0
IR (neat)	~2950, 2870 (C-H), 1120 (C-O-C) cm ⁻¹
Mass Spec (EI)	m/z 210 (M ⁺), 113, 97, 83, 69, 55

Oxidation Reactions

The oxidation of **2-Cyclopentylethanol** can yield either 2-cyclopentylethanal or 2-cyclopentylacetic acid, depending on the oxidizing agent and reaction conditions.

A. Oxidation to 2-Cyclopentylethanal (Aldehyde)

Mild oxidizing agents, such as Pyridinium Chlorochromate (PCC), are used to convert primary alcohols to aldehydes while preventing over-oxidation to the carboxylic acid.

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"Alcohol" [label="Cyclopentyl-CH₂CH₂-OH"]; "Reagents" [label=< PCCCH₂Cl₂ >]; "Aldehyde" [label="Cyclopentyl-CH₂CHO"];

"Alcohol" -> "Reagents" [arrowhead=none]; "Reagents" -> "Aldehyde"; } caption: Oxidation of **2-Cyclopentylethanol** to the aldehyde.

- Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, suspend 1.5 equivalents of PCC in dichloromethane (CH₂Cl₂).

- Alcohol Addition: Dissolve 1 equivalent of **2-Cyclopentylethanol** in CH_2Cl_2 and add it to the PCC suspension in one portion.
- Reaction: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC.
- Work-up:
 - Dilute the reaction mixture with diethyl ether.
 - Filter the mixture through a pad of silica gel to remove the chromium salts.
 - Wash the silica pad with additional diethyl ether.
- Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde, which can be further purified by distillation.

B. Oxidation to 2-Cyclopentylacetic Acid (Carboxylic Acid)

Stronger oxidizing agents or specific catalytic systems like TEMPO-catalyzed oxidation with a co-oxidant can be used to oxidize primary alcohols to carboxylic acids.

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```
"Alcohol" [label="Cyclopentyl-CH2CH2-OH"]; "Reagents" [label=< TEMPO (cat.)NaOCl >]; "Acid" [label="Cyclopentyl-CH2COOH"];
```

"Alcohol" -> "Reagents" [arrowhead=none]; "Reagents" -> "Acid"; } caption: Oxidation of **2-Cyclopentylethanol** to the carboxylic acid.

- Reaction Setup: In a flask, dissolve 1 equivalent of **2-Cyclopentylethanol** in a mixture of acetonitrile and a phosphate buffer (pH ~6.7).
- Catalyst Addition: Add catalytic amounts of TEMPO (e.g., 1 mol%) and sodium bromide.

- Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (bleach) while maintaining the temperature at 0-5°C.
- Reaction: Stir vigorously until the alcohol is consumed (monitor by TLC).
- Work-up:
 - Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
 - Acidify the mixture to pH 2-3 with HCl.
 - Extract the product with ethyl acetate.
 - Wash the organic layer with brine and dry over anhydrous sodium sulfate.
- Purification: After filtration and solvent evaporation, the carboxylic acid can be purified by recrystallization or distillation.

Product Characterization: Oxidation Products

Property	2-Cyclopentylethanal (Aldehyde)	2-Cyclopentylacetic Acid
Molecular Formula	C ₇ H ₁₂ O	C ₇ H ₁₂ O ₂
Molecular Weight	112.17 g/mol	128.17 g/mol [5]
Yield	High (Typical for PCC oxidation)	High (Typical for TEMPO oxidation)
¹ H NMR (CDCl ₃)	δ 9.75 (t, 1H), 2.45 (dt, 2H), 1.90-2.10 (m, 1H), 1.40-1.70 (m, 6H), 1.05-1.20 (m, 2H)	δ 11.5 (br s, 1H), 2.35 (d, 2H), 2.20-2.30 (m, 1H), 1.50-1.80 (m, 6H), 1.10-1.25 (m, 2H)[5]
¹³ C NMR (CDCl ₃)	δ 202.0, 51.0, 38.0, 32.0, 25.0	δ 179.0, 42.0, 39.0, 32.5, 25.0[5]
IR (neat)	~2950, 2870 (C-H), 2720 (aldehyde C-H), 1725 (C=O) cm ⁻¹	~3000 (br, O-H), 2950, 2870 (C-H), 1710 (C=O) cm ⁻¹ [5][6]
Mass Spec (EI)	m/z 112 (M+), 97, 84, 69, 55	m/z 128 (M+), 83, 69, 55[7]

Fischer Esterification: Synthesis of 2-Cyclopentylethyl acetate

Fischer esterification is the acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester. Here, **2-Cyclopentylethanol** is reacted with acetic acid.

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"Alcohol" [label="Cyclopentyl-CH₂CH₂-OH"]; "Acid" [label="+ CH₃COOH"]; "Reagents" [label=<H⁺ (cat.)Heat >]; "Ester" [label="Cyclopentyl-CH₂CH₂-O-C(O)CH₃"]; "Water" [label="+ H₂O"];

"Alcohol" -> "Acid"; "Acid" -> "Reagents" [arrowhead=none]; "Reagents" -> "Ester"; "Ester" -> "Water"; } caption: Fischer esterification of **2-Cyclopentylethanol**.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask, combine 1 equivalent of **2-Cyclopentylethanol** with a large excess of glacial acetic acid (e.g., 5-10 equivalents).
- Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
- Reaction: Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.
- Work-up:
 - Cool the reaction mixture and pour it into a separatory funnel containing ice water.
 - Extract with diethyl ether.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter and concentrate the organic layer. Purify the resulting ester by distillation.

Product Characterization: 2-Cyclopentylethyl acetate

Property	Data (Expected)
Molecular Formula	C ₉ H ₁₆ O ₂
Molecular Weight	156.22 g/mol [8]
Yield	Moderate to high (equilibrium dependent)
¹ H NMR (CDCl ₃)	δ 4.05 (t, 2H), 2.05 (s, 3H), 1.70-1.85 (m, 3H), 1.45-1.65 (m, 6H), 1.05-1.20 (m, 2H)
¹³ C NMR (CDCl ₃)	δ 171.0, 65.0, 38.0, 32.5, 30.0, 25.0, 21.0
IR (neat)	~2950, 2870 (C-H), 1740 (C=O, ester), 1240 (C-O) cm ⁻¹
Mass Spec (EI)	m/z 156 (M ⁺), 113, 97, 83, 69, 55, 43

Conclusion

2-Cyclopentylethanol is a versatile model compound for studying the fundamental reactivity of primary alcohols. The protocols and data provided herein serve as a valuable resource for researchers in organic chemistry and drug development for designing and interpreting experiments involving alcohol transformations. The distinct cyclopentyl moiety simplifies product analysis and allows for a clear understanding of reaction outcomes. Further studies could explore the kinetics of these reactions in more detail to provide a deeper understanding of the reactivity of this class of compounds.

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